

A Comparative Guide to the Structure-Activity Relationship of Nitro-Indazole Carboxylates

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Compound of Interest

Compound Name: *Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate*

CAS No.: 885521-03-9

Cat. No.: B1292468

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Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system is a "privileged scaffold" in drug discovery, forming the core of numerous bioactive compounds.^[1] Its unique bicyclic structure offers a versatile template for designing molecules that can interact with a wide range of biological targets. The incorporation of a nitro group and a carboxylate or related functional group, such as a carboxamide, introduces specific electronic and steric properties that can be fine-tuned to achieve desired therapeutic effects.^{[2][3]} Nitroaromatic compounds, including nitro-indazoles, are of particular interest for their potential as antimicrobial and antiparasitic agents, often exerting their effects through bioreductive activation within the target organisms.^{[4][5]}

This guide will dissect the SAR of this chemical class, focusing on three key structural elements:

- The position of the nitro group on the indazole ring.
- The nature and substitution of the carboxylate/carboxamide moiety at the 3-position.
- Substituents on the indazole nitrogen atoms (N1 and N2).

We will compare the performance of different structural analogues, provide the experimental context for these findings, and outline the methodologies used to generate the supporting data.

The Crucial Role of the Nitro Group

The nitro group is a strong electron-withdrawing group and its position on the indazole ring significantly impacts the molecule's physicochemical properties and biological activity. Its mechanism of action, particularly in antiparasitic contexts, often involves enzymatic reduction by nitroreductases (NTRs) within the pathogen.[4] This process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and cell death.[4]

Comparative Analysis of Nitro Group Positioning

The location of the nitro group (e.g., at the C5, C6, or C7 position) dictates the electronic distribution of the indazole core and influences how the molecule binds to its target.

- 5-Nitroindazoles: This substitution pattern has been extensively explored for antiparasitic applications, particularly against *Trypanosoma cruzi*, the causative agent of Chagas disease. [4][6] The 5-nitro position appears to be favorable for NTR-mediated activation. For instance, 5-nitro-2-picolyl-indazolin-3-one has demonstrated potent trypanocidal activity, with IC50 values in the low micromolar range.[4]
- 6-Nitroindazoles: Derivatives with a 6-nitro substitution have shown promise as antileishmanial agents.[7] Studies on 3-chloro-6-nitro-1H-indazole derivatives revealed that these compounds can act as effective inhibitors of *Leishmania major*. [7]
- 7-Nitroindazoles: 7-Nitroindazole itself is a known inhibitor of nitric oxide synthase (NOS), highlighting how nitro group placement can drastically shift the biological target. [8][9]

The following diagram illustrates the core scaffold and the key positions for substitution that will be discussed.

Caption: Core nitro-indazole scaffold highlighting key modification sites.

The C3-Position: Carboxylate vs. Carboxamide

The functional group at the C3-position is critical for activity and target engagement. The choice between a carboxylic acid and a carboxamide, as well as the substituents on the amide nitrogen, provides a rich area for SAR exploration.

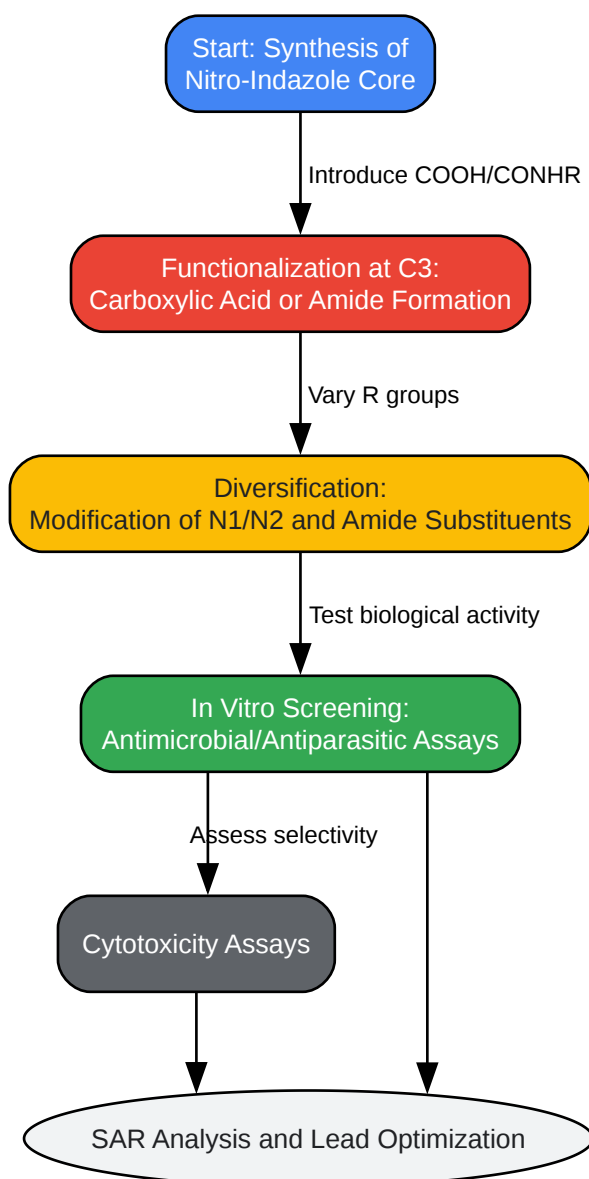
Indazole-3-Carboxamides

Indazole-3-carboxamides have emerged as potent modulators of various biological targets.[3] [10] A key finding is that the regiochemistry of the amide linker is crucial for activity. For example, in the context of calcium-release activated calcium (CRAC) channel blockers, indazole-3-carboxamides were found to be active inhibitors, while their corresponding reverse amide isomers were inactive.[11][12] This suggests a specific hydrogen bonding interaction or steric requirement within the target's binding site that only the 3-carboxamide can satisfy.[11] [12]

Indazole-3-Carboxylic Acids

In some cases, the free carboxylic acid at the C3-position is detrimental to activity. A patent describing 5-nitroindazole derivatives as antiprotozoal agents noted that compounds with a carboxylic acid side chain were inactive.[6] This loss of activity could be due to unfavorable ionization at physiological pH, which might hinder membrane permeability or disrupt a critical interaction with the target enzyme.

The workflow for synthesizing and evaluating these derivatives typically follows a logical progression from initial synthesis to biological screening.



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